molecular formula C9H9NO5 B3265198 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol CAS No. 40288-64-0

1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol

Cat. No. B3265198
CAS RN: 40288-64-0
M. Wt: 211.17 g/mol
InChI Key: QDNBPTZNZMPBBO-UHFFFAOYSA-N
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Description

The compound “1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one” is similar to the one you’re asking about . It has a molecular weight of 192.21 and is a white to yellow solid .


Synthesis Analysis

Benzo[d][1,3]dioxole compounds have been synthesized by various methods. For example, organoselenium compounds incorporating benzo[d][1,3]dioxole subunit have been synthesized . Also, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol .


Molecular Structure Analysis

The molecular structure of a similar compound, “1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane”, has been reported . The structure was characterized by elemental analysis and various spectroscopic techniques .


Chemical Reactions Analysis

Benzo[d][1,3]dioxole compounds have been used in various chemical reactions. For instance, they have been used in the synthesis of organoselenium compounds and pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical form of a similar compound, “1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one”, is a white to yellow solid .

Scientific Research Applications

Anti-Inflammatory Properties

1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol exhibits anti-inflammatory effects. Researchers have explored its potential as a nonsteroidal anti-inflammatory drug (NSAID) similar to naproxen . Further studies could elucidate its mechanism of action and evaluate its efficacy in treating inflammatory conditions.

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Analogous indole derivatives containing a benzo[d][1,3]dioxol-5-yl moiety have been synthesized and evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Investigating its cytotoxicity, selectivity, and underlying mechanisms could provide valuable insights.

Safety and Hazards

While specific safety and hazard information for “1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol” is not available, it’s generally recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for research on benzo[d][1,3]dioxole compounds could include further exploration of their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators could be further investigated .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-nitroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNBPTZNZMPBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521869
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-nitroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol

CAS RN

40288-64-0
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-nitroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
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1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
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1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
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1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
Reactant of Route 5
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
Reactant of Route 6
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol

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